4-(Pyrrolidin-2-yl)benzamide hydrochloride

Description

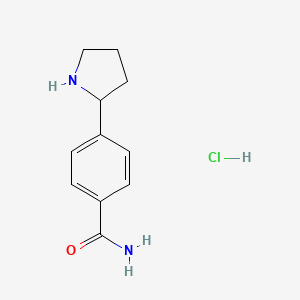

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-pyrrolidin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDAJPVYSWDBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance of Benzamide and Pyrrolidine Structural Scaffolds in Bioactive Compound Design

The benzamide (B126) and pyrrolidine (B122466) moieties are classified as "privileged structures" in medicinal chemistry, owing to their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. Their inherent properties allow them to interact with a wide array of biological targets with high affinity and specificity.

The benzamide scaffold , a derivative of benzoic acid, is recognized for its rigid structure and its capacity to act as both a hydrogen bond donor and acceptor. This dual functionality enables it to form stable interactions with biological macromolecules such as enzymes and receptors. Benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects nanobioletters.com. In psychiatry, benzamide-based drugs like Sulpiride and Amisulpride have been pivotal in the management of psychotic disorders .

The pyrrolidine scaffold , a five-membered nitrogen-containing heterocycle, offers distinct advantages in drug design nih.gov. Its non-planar, puckered conformation provides a three-dimensional (3D) architecture that can effectively explore the binding pockets of target proteins nih.gov. The presence of stereogenic carbons allows for the synthesis of specific stereoisomers, which can lead to significant differences in biological activity and selectivity nih.gov. The pyrrolidine ring is a core component of numerous natural alkaloids and is integral to the structure of many vital medications, where it contributes to desired physicochemical properties such as aqueous solubility nih.gov.

The following table summarizes the diverse biological activities associated with these two fundamental scaffolds.

| Scaffold | Associated Biological Activities |

| Benzamide | Antimicrobial, Antifungal, Analgesic, Anti-inflammatory, Anticancer, Antipsychotic, Anticonvulsant, Prokinetic nanobioletters.com |

| Pyrrolidine | Antibacterial, Antiviral, Antifungal, Anti-inflammatory, Antitumor, Antihypertensive, Antidepressant, Anticholinergic nih.gov |

Strategic Rationale for In Depth Academic Investigation of 4 Pyrrolidin 2 Yl Benzamide Hydrochloride As a Prototypical Research Entity

Comprehensive Analysis of Synthetic Routes to the Core 4-(Pyrrolidin-2-yl)benzamide Hydrochloride Structure

The construction of the target molecule involves the strategic formation of two key components: the pyrrolidine ring and the benzamide moiety, followed by their coupling. The chirality of the C2 position on the pyrrolidine ring necessitates stereocontrolled synthetic approaches.

The pyrrolidine ring is a ubiquitous nitrogen-containing heterocycle in bioactive compounds. osaka-u.ac.jp Its synthesis has been extensively studied, offering a variety of methods for its construction.

1,3-Dipolar Cycloaddition: A classical and highly versatile method for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction. osaka-u.ac.jpnih.gov This approach typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). The substituents on both components control the regio- and stereoselectivity of the reaction, allowing for the creation of variously substituted pyrrolidines. osaka-u.ac.jpnih.gov

Intramolecular Cyclization: Another powerful strategy involves the intramolecular cyclization of linear precursors. osaka-u.ac.jp This can be achieved through various reactions, such as the hydroamination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org

Ring Contraction of Pyridines: A novel and promising approach involves the photo-promoted ring contraction of readily available pyridines. osaka-u.ac.jpnih.gov This method utilizes a silylborane reagent to convert the six-membered pyridine ring into a five-membered pyrrolidine derivative, offering a pathway from abundant bulk chemicals to valuable scaffolds. osaka-u.ac.jpnih.gov

Reductive Amination: The reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran, a succinaldehyde equivalent, using a reducing agent like sodium borohydride in an acidic medium, offers a fast and efficient route to N-substituted pyrrolidines. thieme-connect.com

Table 1: Comparison of Pyrrolidine Ring Construction Methods

| Method | Precursors | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | [3+2] cycloaddition | High stereoselectivity, wide range of substitution patterns. osaka-u.ac.jpnih.gov | Requires synthesis of specific precursors. |

| Intramolecular Cyclization | Unsaturated amines, ω-azido carboxylic acids | C-N bond formation within a single molecule | Powerful for complex structures, good functional group tolerance. osaka-u.ac.jporganic-chemistry.org | Precursor synthesis can be multi-step. |

| Ring Contraction | Pyridines, Silylborane | Photo-promoted skeletal rearrangement | Utilizes abundant and inexpensive starting materials. osaka-u.ac.jpnih.gov | May require specialized photochemical equipment. |

| Reductive Amination | Primary amines, 2,5-Dimethoxytetrahydrofuran | Reductive condensation | Fast, good to excellent yields, compatible with many functional groups. thieme-connect.com | Primarily for N-substituted pyrrolidines. |

The benzamide moiety is typically formed by creating an amide bond between a benzoic acid derivative and an amine.

Activated Carboxylic Acid Coupling: The most common method for amide bond formation involves the activation of a carboxylic acid (e.g., 4-aminobenzoic acid or a protected derivative) followed by reaction with an amine. researchgate.net Activating agents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Oxidative Amidation: Alternative methods bypass the need for pre-activated carboxylic acids. Oxidative amidation allows for the direct synthesis of benzamides from aldehydes or benzylamines. researchgate.net For instance, systems like I2–tert-butyl hydroperoxide (TBHP) can facilitate the oxidative amidation of benzylamines. researchgate.net

From Benzonitriles: Benzonitriles can be directly converted into benzamides through hydrolysis. This transformation can be achieved using various methods, providing a convenient route if the corresponding nitrile is readily available. researchgate.net

The assembly of the final 4-(pyrrolidin-2-yl)benzamide structure would typically involve coupling a suitably protected 2-(4-aminophenyl)pyrrolidine derivative with a benzoic acid equivalent or vice versa. A common strategy is the reaction of N-protected 2-(4-carboxyphenyl)pyrrolidine with an amine source or, more directly, coupling N-protected proline derivatives with aniline derivatives followed by further transformations.

Since the C2 position of the pyrrolidine ring in the target compound is a chiral center, achieving high enantiomeric purity is crucial.

Chiral Pool Synthesis: A frequently employed strategy is to start from readily available, enantiopure precursors. Amino acids like L-proline, 4-hydroxyproline, and pyroglutamic acid are common starting materials. nih.govmdpi.com Their inherent chirality is carried through the synthetic sequence to define the stereochemistry of the final product. For example, (S)-prolinol, obtained from the reduction of proline, is a key starting material for many pyrrolidine-containing drugs. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts allows for the creation of chiral pyrrolidines from achiral or racemic starting materials. Biocatalysis, in particular, has emerged as a powerful tool. Transaminases (TAs) can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>99.5% ee). acs.org This method provides access to both (R) and (S) enantiomers by selecting the appropriate enzyme. acs.org

Substrate-Controlled Diastereoselective Reactions: In cases where the substrate already contains a chiral center, it can direct the stereochemical outcome of subsequent reactions. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity, where an initial reduction creates a stereocenter that directs the subsequent hydrogenation of the ring. nih.gov

Table 2: Overview of Stereoselective Synthesis Methods for 2-Substituted Pyrrolidines

| Method | Starting Material Example | Key Principle | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | L-Proline, Pyroglutamic acid | Use of enantiopure natural products as starting materials. nih.govmdpi.com | Predictable, based on the chirality of the starting material. |

| Biocatalytic Asymmetric Synthesis | ω-chloroketones | Enzyme-catalyzed kinetic resolution or asymmetric transformation. acs.org | High enantiomeric excess for either (R) or (S) enantiomer by selecting the appropriate transaminase. acs.org |

| Diastereoselective Reduction | Substituted pyrroles | Existing stereocenter directs the formation of new stereocenters during reduction. nih.gov | High diastereoselectivity, controlled by the substrate's structure. |

Systematic Exploration of Functionalization and Derivatization Strategies

Once the core 4-(pyrrolidin-2-yl)benzamide hydrochloride structure is obtained, it can be further modified to explore structure-activity relationships or optimize its properties.

Modifying the phenyl ring of the benzamide moiety can significantly impact the molecule's properties. C-H functionalization has become a powerful tool for introducing substituents directly onto the aromatic ring.

Directed C-H Functionalization: By using a directing group, it is possible to selectively introduce substituents at specific positions (ortho, meta, or para) on the benzamide ring. rsc.orgacs.org For instance, palladium-catalyzed reactions can be used for arylation, amination, or halogenation at the meta-position of benzylamines by employing specific ligands and transient mediators. nih.gov This allows for precise control over the substitution pattern.

Photocatalysis: Visible-light-mediated photoredox catalysis offers another avenue for regioselective C-H bond functionalization of arenes. rsc.org These methods can enable reactions such as direct oxidative coupling, even on substrates with unprotected functional groups. rsc.org

The secondary amine of the pyrrolidine ring is a key site for functionalization, most commonly through N-alkylation.

Reductive Amination: This is a classic and highly effective method for N-alkylation. The pyrrolidine nitrogen can react with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-alkylated product.

Direct Alkylation with Alkyl Halides: The pyrrolidine nitrogen can be directly alkylated using an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like DMF or acetonitrile. researchgate.net Care must be taken to avoid over-alkylation, which can lead to the formation of a quaternary ammonium salt. researchgate.net

Metal-Catalyzed N-Alkylation: Ruthenium-based catalysts have been shown to effectively convert primary amines into secondary amines and secondary amines (like pyrrolidine) into tertiary amines using alcohols as alkylating agents. organic-chemistry.org

Table 3: Common N-Alkylation Methods for the Pyrrolidine Ring

| Method | Reagents | Conditions | Key Considerations |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Mild, often one-pot | Wide substrate scope, avoids quaternary salt formation. |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Typically requires heating | Potential for over-alkylation (quaternization). researchgate.net |

| Metal-Catalyzed Alkylation | Alcohol, Ru-catalyst | Catalytic process | Uses readily available alcohols as alkylating agents. organic-chemistry.org |

Design and Incorporation of Linker Chemistry and Bridging Units

The functional scaffold of 4-(pyrrolidin-2-yl)benzamide hydrochloride, featuring a primary benzamide and a secondary amine within the pyrrolidine ring, presents versatile opportunities for chemical derivatization. These reactive sites are ideal for the incorporation of linker chemistry and bridging units, a common strategy in modern drug design to create more complex molecules like targeted protein degraders or bivalent inhibitors.

The design of linkers is crucial and is guided by the intended application. Linkers can be composed of various chemical motifs, including:

Alkyl Chains: Simple hydrocarbon chains of varying lengths to provide spatial separation between two connected moieties.

Polyethylene Glycol (PEG) Chains: Used to enhance solubility, improve pharmacokinetic properties, and provide flexibility.

Alkynes and Azides: For use in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole bridges.

The incorporation of these linkers typically involves standard organic synthesis reactions. The secondary amine of the pyrrolidine ring can be functionalized through N-alkylation or acylation. For instance, amide coupling is a frequently employed method where a carboxylic acid-functionalized linker is activated and then reacted with the pyrrolidine nitrogen. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for facilitating such amide bond formations. nih.gov Similarly, the benzamide portion can be modified, although this often requires multi-step synthesis starting from different precursors.

These strategies allow for the pyrrolidine-benzamide core to be connected to another molecule of interest, such as a ligand for a different protein. Pyrrolidine-containing structures are notably utilized as building blocks for ligands that bind to proteins like the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in proteolysis-targeting chimera (PROTAC) technology.

Advanced Analytical Characterization Techniques for Synthetic Products

Following synthesis and derivatization, rigorous analytical characterization is essential to confirm the structure, purity, and identity of the final products. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: Provides information on the chemical environment of protons. For a derivative of 4-(pyrrolidin-2-yl)benzamide, one would expect to see characteristic signals for the aromatic protons on the benzamide ring (typically in the δ 7-8 ppm range), signals for the protons on the pyrrolidine ring (in the δ 1.5-4.0 ppm range), and distinct signals for the amide N-H proton. nih.govcyberleninka.rumdpi.com

¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. Key signals include those for the carbonyl carbon of the amide (around δ 165-175 ppm) and the aromatic carbons. nih.govmdpi.comnanobioletters.com

Table 1: Representative NMR Spectral Data for Benzamide and Pyrrolidine-Containing Scaffolds

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.2 - 8.9 |

| ¹H | Amide (CO-NH) | 10.0 - 11.6 |

| ¹H | Pyrrolidine (CH, CH₂) | 1.5 - 4.0 |

| ¹³C | Amide Carbonyl (C=O) | 164 - 176 |

| ¹³C | Aromatic (Ar-C) | 115 - 150 |

| ¹³C | Pyrrolidine (C) | 25 - 70 |

Data compiled from analogous structures reported in the literature. nih.govcyberleninka.rumdpi.comnanobioletters.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For 4-(pyrrolidin-2-yl)benzamide hydrochloride and its derivatives, key absorption bands would be observed. cyberleninka.runist.gov

Table 2: Characteristic IR Absorption Bands for Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine Salt) | Stretching | 2400 - 3200 (broad) |

| N-H (Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

Data compiled from NIST reference spectra and related literature. cyberleninka.runist.govchemicalbook.com

Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by providing an exact mass. nih.gov Electrospray ionization (ESI) is a common technique used for these types of polar molecules, and the compound is typically observed as the protonated molecular ion [M+H]⁺. nih.govnanobioletters.com

Chromatographic techniques are the gold standard for assessing the purity of synthetic compounds and confirming their identity.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of benzamide derivatives, reversed-phase HPLC is commonly used. nih.govresearchgate.net The method involves a C18 column and a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov Purity is determined by the peak area percentage of the main component in the chromatogram, detected by a UV detector.

Table 3: Typical HPLC Conditions for Analysis of Benzamide Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., 10 mM Ammonium Carbonate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~218-275 nm |

| Column Temperature | 30-40 °C |

Conditions are representative and based on methods developed for similar analytes. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govsigmaaldrich.com This technique is exceptionally powerful for confirming the identity of a synthetic product. The retention time from the HPLC provides one level of identification, while the mass spectrometer provides the molecular weight of the compound eluting at that specific time. nih.gov LC-MS is also highly sensitive and can be used to detect and identify trace-level impurities that may not be visible in an HPLC-UV chromatogram. wur.nlscitepress.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(Pyrrolidin-2-yl)benzamide hydrochloride |

| Polyethylene Glycol (PEG) |

| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| Acetonitrile |

| Methanol |

| Ammonium Acetate |

| Ammonium Carbonate |

Quantitative Impact of Benzamide Substituent Variations on Biological Activity Profiles

The benzamide portion of the 4-(pyrrolidin-2-yl)benzamide scaffold serves as a key interaction domain, and modifications to its substitution pattern can dramatically alter the biological activity profile of the compounds. Research into various benzamide derivatives demonstrates that the nature, position, and electronic properties of substituents on the benzene (B151609) ring are pivotal in modulating potency and selectivity. nanobioletters.comresearchgate.net

For instance, studies on analogous series of benzamides have shown that introducing electron-withdrawing or electron-donating groups can influence the molecule's interaction with its biological target. nih.govnih.gov In one study of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, compounds with a 2-fluoro substituent on the benzene ring exhibited superior fungicidal activity compared to other analogues. nih.govnih.gov This suggests that the electronegativity and size of the substituent at this position are crucial for optimal interaction with the target enzyme or receptor.

The following table, derived from a study on N-benzamide derivatives, illustrates the impact of different substituents on antibacterial activity against E. coli and B. subtilis. nanobioletters.com

| Compound | Substituent (R) | Zone of Inhibition (mm) vs. B. subtilis | MIC (µg/mL) vs. B. subtilis | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |

| 5a | 4-OH | 25 | 6.25 | 31 | 3.12 |

| 6b | 4-Cl | 24 | 6.25 | - | - |

| 6c | 4-NO₂ | - | - | 24 | 3.12 |

| Control | Ciprofloxacin | 32 | 3.12 | 35 | 1.56 |

This data quantitatively demonstrates that a hydroxyl group at the para-position (Compound 5a) confers excellent activity against both bacterial strains. nanobioletters.com Similarly, chloro (Compound 6b) and nitro (Compound 6c) substituents also result in significant, albeit slightly different, activity profiles, highlighting the sensitivity of the biological response to the electronic nature of the benzamide substituent. nanobioletters.com These findings underscore the importance of systematic variation of the benzamide ring to quantitatively map the SAR and identify optimal substitution patterns for desired biological effects.

Definitive Influence of Pyrrolidine Ring Modifications on Molecular Target Interaction

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the stereochemical complexity it introduces. nih.gov Modifications to this ring in analogues of 4-(pyrrolidin-2-yl)benzamide have a definitive influence on how the molecule interacts with its biological target. The ring's non-planarity allows it to explore a wider pharmacophore space compared to flat aromatic systems. nih.gov

Substituents on the pyrrolidine ring can control and lock the ring's conformation, a phenomenon known as "pseudorotation". nih.gov This conformational control is critical for pharmacological efficacy. For example, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside acetyltransferase showed that modifications at various positions (R1-R5) on the scaffold had varied effects on inhibitory activity. nih.govbiorxiv.org While some truncations to the molecule resulted in a loss of activity, other modifications to stereochemistry and functionality had different, sometimes beneficial, effects. nih.gov

In a different context, the introduction of a cis-4-CF₃ substituent on a pyrrolidine scaffold was found to endorse a specific pseudo-axial conformation of other groups, leading to full agonism at certain receptors. nih.gov This illustrates how a single modification can enforce a bioactive conformation. Furthermore, substituents at the C-2 position of the pyrrolidine ring can significantly alter the basicity of the nitrogen atom, which is often a key interaction point with biological targets like receptors or enzyme active sites. nih.gov The nitrogen atom's nucleophilicity also makes it a prime location for substitutions, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Critical Role of Stereochemical Configurations in Mediating Pharmacological Selectivity

Stereochemistry is a paramount factor in pharmacology, as biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug. ijpsjournal.comnih.gov For chiral molecules like 4-(pyrrolidin-2-yl)benzamide, which contains a stereocenter at the C-2 position of the pyrrolidine ring, the specific stereochemical configuration (R or S) plays a critical role in mediating pharmacological selectivity. nih.govresearchgate.net

The two enantiomers of a chiral drug can exhibit significant differences in their potency, receptor selectivity, metabolism, and even toxicity. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net For example, the S-enantiomer of the antidepressant citalopram, known as escitalopram, is at least twice as potent as the racemic mixture, allowing for lower effective doses and an improved safety profile. ijpsjournal.com

The spatial arrangement of substituents on the pyrrolidine ring is crucial for precise interaction with the chiral binding site of a protein. nih.gov The correct enantiomer will position its key interacting groups (e.g., the benzamide moiety, the pyrrolidine nitrogen) to form optimal bonds with corresponding regions of the binding site, such as hydrogen bonds or hydrophobic interactions. nih.govresearchgate.net The incorrect enantiomer may be unable to achieve this necessary alignment, resulting in a weaker or non-existent interaction. nih.gov Studies have demonstrated that the relative stereochemistry of amino acids in peptide-based catalysts containing proline (a pyrrolidine derivative) is critical for both potency and selectivity. researchgate.net This principle directly applies to 4-(pyrrolidin-2-yl)benzamide analogues, where controlling the stereochemistry at the C-2 position is essential for achieving selective pharmacological action. nih.govresearchgate.net

Conformational Analysis and Exploration of Three-Dimensional Pharmacophore Space

The biological activity of a molecule is dictated by its three-dimensional (3D) shape and the spatial arrangement of its key chemical features, collectively known as a pharmacophore. Conformational analysis of 4-(pyrrolidin-2-yl)benzamide analogues is essential to understand their preferred shapes and how they present their pharmacophoric features to a biological target. nih.gov The inherent flexibility of the pyrrolidine ring allows it to adopt various "puckered" conformations, and identifying the low-energy, biologically active conformation is key to SAR elucidation. nih.gov

Theoretical conformational analysis on related 3-pyrrolidyl-o-methoxybenzamides revealed that while folded conformers had the lowest energy, extended conformers were only slightly less stable. nih.gov This suggests that the molecule may adopt different conformations upon binding to a receptor. The ability to explore this 3D pharmacophore space is a significant advantage of the sp³-hybridized pyrrolidine scaffold. nih.gov

A 3D pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. For the 4-(pyrrolidin-2-yl)benzamide scaffold, key pharmacophoric features would likely include:

An aromatic ring (from the benzamide).

A hydrogen bond donor and acceptor (from the amide group).

A basic nitrogen/hydrogen bond acceptor (from the pyrrolidine ring).

Ligand-based methods can be used to develop a 3D pharmacophore model by superimposing the structures of several active analogues to identify the common spatial arrangement of these essential features. nih.gov This model then serves as a 3D query to screen for new molecules that fit the required pharmacophoric pattern, guiding the design of novel and potentially more active compounds. nih.gov

Implementation of Computational Approaches for SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that complement experimental studies. These approaches can be broadly categorized into quantum chemical calculations and methods based on ligand and structure-based drug design.

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure, geometry, and reactivity. dergipark.org.trnih.gov A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.trnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. dergipark.org.tr A smaller energy gap suggests that the molecule is more reactive and can more easily undergo electronic transitions, which can be crucial for its interaction with a biological target. nih.gov

This analysis can be applied to 4-(pyrrolidin-2-yl)benzamide and its analogues to understand how different substituents on the benzamide or pyrrolidine rings affect the electronic properties of the molecule. nih.govderpharmachemica.com By calculating the HOMO-LUMO energies, chemists can predict how modifications will alter the molecule's reactivity and its potential for intermolecular charge transfer, providing a theoretical basis for observed SAR trends. nih.gov

The table below shows theoretical quantum chemical parameters for two benzimidazole (B57391) derivatives, illustrating the type of data generated from these calculations. dergipark.org.tr

| Parameter | Compound 1 | Compound 2 |

| E_HOMO (eV) | -5.886 | -6.183 |

| E_LUMO (eV) | -1.146 | -1.751 |

| Energy Gap (eV) | 4.740 | 4.432 |

| Hardness (η) | 2.370 | 2.216 |

| Softness (S) | 0.422 | 0.451 |

| Electrophilicity (ω) | 2.583 | 2.766 |

Ligand-based and structure-based drug design are two cornerstone strategies in computational SAR elucidation. nih.govtemple.edu

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules (ligands) that are known to be active. By analyzing the common structural and electronic features of these active compounds, a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govslideshare.net A 3D-QSAR model, for instance, can correlate the 3D properties of the molecules with their biological activity, providing a predictive tool to estimate the activity of newly designed analogues. nih.gov

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR. nih.gov The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of the target. researchgate.netresearchgate.net By docking analogues of 4-(pyrrolidin-2-yl)benzamide into their target's binding pocket, researchers can visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. researchgate.net This structural insight allows for the rational design of new derivatives with modifications aimed at enhancing these specific interactions, thereby improving potency and selectivity. nih.gov

Mechanistic Investigations of 4 Pyrrolidin 2 Yl Benzamide Hydrochloride at Molecular Targets

Rigorous Identification and Characterization of Biological Targets and Binding Affinities through In Vitro Studies

To understand the pharmacological profile of 4-(Pyrrolidin-2-yl)benzamide (B13286789) hydrochloride, comprehensive in vitro screening is essential. This involves testing the compound against a wide array of biological targets to identify potential interactions and determine their nature and strength.

The benzamide (B126) and pyrrolidine (B122466) moieties are common scaffolds in ligands developed for various receptors. For instance, substituted benzamides are well-known for their interaction with dopamine D2 and D3 receptors. Studies on compounds like eticlopride, which contains a pyrrolidine ring, have shown high-affinity antagonism at these receptors nih.gov. Similarly, derivatives containing a pyrrolidinylmethylphenyl group have been investigated as antagonists for the histamine H3 receptor, a G protein-coupled receptor involved in regulating neurotransmitter release nih.govwikipedia.org. The P2X7 receptor, an ATP-gated ion channel, has also been a target for complex benzamide derivatives, which act as antagonists nih.gov.

A thorough profiling of 4-(Pyrrolidin-2-yl)benzamide hydrochloride would involve radioligand binding assays and functional assays to determine its binding affinity (Kᵢ or Kd) and functional activity (EC₅₀ or IC₅₀) at these and other receptors, such as the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2). This would clarify whether it acts as an agonist, antagonist, or inverse agonist at any of these targets.

Enzymes are another major class of potential targets. Benzamide derivatives have been explored as inhibitors for several enzyme families.

Carbonic Anhydrase: Certain benzamide-4-sulfonamides are potent inhibitors of human carbonic anhydrase isoforms, which are zinc metalloenzymes crucial for various physiological processes nih.govnih.gov.

Rho-kinase (ROCK): This serine/threonine kinase is a target for benzamide-containing molecules in the context of cardiovascular diseases. In silico and in vitro studies have identified benzamide derivatives as potential ROCK1 inhibitors nih.govnih.govsigmaaldrich.com.

Bruton's Tyrosine Kinase (Btk): Btk is a key enzyme in B-cell signaling pathways, and its inhibitors are used in oncology and autoimmune diseases. While many Btk inhibitors are complex heterocyclic molecules, the role of simpler scaffolds is an area of ongoing research nih.govgoogle.comnih.gov.

Tyrosyl-tRNA Synthetase: This enzyme is essential for protein synthesis, making it a target for antimicrobial agents. Research into inhibitors often involves complex molecular structures designed to mimic natural substrates nih.gov.

InhA: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, suggesting that the core structure of 4-(Pyrrolidin-2-yl)benzamide could potentially interact with this enzyme nih.govnih.govbiorxiv.orgplos.orgresearchgate.net.

Enzymatic assays would be required to measure the inhibitory potency (IC₅₀) of 4-(Pyrrolidin-2-yl)benzamide hydrochloride against these and other enzymes to establish a definitive inhibition profile.

Advanced Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are invaluable for predicting and analyzing how a ligand might interact with its biological target at an atomic level.

Molecular docking simulations could predict the most likely binding orientation, or "pose," of 4-(Pyrrolidin-2-yl)benzamide hydrochloride within the active site of a receptor or enzyme. For example, docking studies of benzamide derivatives in the ROCK1 active site have been used to visualize key interactions nih.gov. Such studies can identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex researchgate.net. For instance, the amide group of the benzamide could act as a hydrogen bond donor and acceptor, while the phenyl and pyrrolidine rings could engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Simulations can also help distinguish between binding at the primary (orthosteric) site, where the endogenous substrate or ligand binds, and an allosteric site, which is a secondary location on the target that can modulate its activity. The P2X7 receptor, for example, is known to have a distinct allosteric site where a variety of antagonists bind, located in a groove between two subunits rather than in the ATP-binding pocket nih.gov. Computational models could explore whether 4-(Pyrrolidin-2-yl)benzamide hydrochloride has a preference for an orthosteric or an allosteric site on its potential targets.

Elucidation of Intracellular Signaling Pathways and Cellular Mechanisms in In Vitro Models

Once a primary biological target is identified and the binding interaction is characterized, the next step is to understand the downstream cellular consequences. If 4-(Pyrrolidin-2-yl)benzamide hydrochloride were found to be a potent dopamine D2/D3 receptor antagonist, for example, subsequent in vitro studies in cell lines expressing these receptors would be necessary. These studies would measure changes in downstream signaling molecules, such as cyclic AMP (cAMP) levels or the phosphorylation status of signaling proteins like ERK, to confirm that the compound modulates the expected intracellular pathways. This step connects the molecular interaction at the target with a measurable cellular response.

Pathway Modulation Studies Utilizing Cell-Based Assays

There is no available information from cell-based assay studies detailing the modulation of specific cellular pathways by 4-(Pyrrolidin-2-yl)benzamide hydrochloride.

Investigation of Downstream Biological Effects (e.g., specific protein expression, cellular functional changes)

No research findings have been published that investigate the downstream biological effects of 4-(Pyrrolidin-2-yl)benzamide hydrochloride, such as its impact on specific protein expression or resulting changes in cellular function.

Preclinical Research Models for the Exploration of Therapeutic Potential Excluding Human Clinical Data

Comprehensive In Vitro Biological Evaluation Methodologies

In vitro studies are fundamental to preclinical research, offering a controlled environment to assess the direct effects of chemical compounds on biological systems such as microbial cultures, cancer cell lines, and specific enzymes or receptors.

Derivatives of pyrrolidine (B122466) and benzamide (B126) have demonstrated a wide spectrum of antimicrobial activities. nanobioletters.comnih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain novel benzamide derivatives have shown excellent activity against B. subtilis and E. coli. nanobioletters.comresearchgate.net Similarly, some pyrrole (B145914) derivatives have exhibited potent activity against various bacteria and fungi. nih.gov

The antimycobacterial potential has also been a significant area of investigation. Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov Other studies have focused on synthesizing benzamide derivatives as potential inhibitors of other essential mycobacterial enzymes like DprE1. preprints.org The data from these studies indicate that the pyrrolidine and benzamide scaffolds are promising for the development of new antimicrobial agents. nih.govresearchgate.netmdpi.comacgpubs.org

Table 1: Examples of Antimicrobial Activity in Pyrrolidine/Benzamide Derivatives

| Compound Class | Target Organism(s) | Observed Effect |

|---|---|---|

| N-Benzamide Derivatives | B. subtilis, E. coli | Significant zone of inhibition, low MIC values. nanobioletters.comresearchgate.net |

| Pyrrolidine Carboxamides | Mycobacterium tuberculosis | Potent inhibition of InhA enzyme. nih.gov |

| 2-piperidin-4-yl-benzimidazoles | Gram-positive & Gram-negative bacteria | Low micromolar minimal inhibitory concentration (MIC). nih.gov |

This table is interactive. Click on the headers to sort the data.

The anticancer properties of pyrrolidine and benzamide derivatives have been extensively evaluated in various human cancer cell lines. nih.govmdpi.com Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis. For example, certain m-(4-morpholinoquinazolin-2-yl)benzamides displayed remarkable antiproliferative effects against HCT-116 and MCF-7 cell lines. nih.gov Similarly, N-(benzimidazol-2-yl)-substituted benzamides have shown significant cytotoxicity against breast cancer (MCF7) cells. acgpubs.org

The mechanism of action often involves the inhibition of key cellular pathways. Some benzamide-containing novologues were found to induce Hsp90-dependent client protein degradation, leading to potent anti-proliferative activity in breast cancer cell lines. nih.gov Other derivatives have been shown to block the PI3K/Akt/mTOR pathway. nih.gov Research on L-prolinamides, a related class, also demonstrated significant antiproliferative efficacies against various carcinoma cell lines, including lung, colon, and liver cancer cells. researchgate.net These findings underscore the potential of these chemical scaffolds in oncology. researchgate.netnih.govnih.govresearchgate.net

Table 2: Antineoplastic Activity of Related Derivatives in Cancer Cell Lines

| Compound Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| m-(4-morpholinoquinazolin-2-yl)benzamides | HCT-116, MCF-7, U-87 MG, A549 | Remarkable antiproliferative effect; cell cycle arrest and apoptosis. nih.gov |

| Benzamide-containing novologues | Breast cancer cell lines | Potent anti-proliferative activity; induced Hsp90 client protein degradation. nih.gov |

| N-(benzimidazol-2-yl)-substituted benzamides | MCF-7 (Breast cancer) | Significant cytotoxicity and induction of apoptosis. acgpubs.org |

This table is interactive. Users can sort the columns to compare the activities.

The pyrrolidine and benzamide structures are recognized as valuable pharmacophores for developing agents with anti-inflammatory and analgesic properties. nih.gov Research into related derivatives has shown that they can modulate key pathways involved in inflammation and pain. For example, some novel pyrrolidine derivatives exhibited significant anti-inflammatory and analgesic effects, which were suggested to be mediated through the inhibition of COX-1 and COX-2 enzymes. nih.gov Benzimidazole (B57391) derivatives, which share structural similarities, have also been identified as promising candidates for crafting analgesic and anti-inflammatory agents. nih.gov The development of amide derivatives of existing NSAIDs like ibuprofen (B1674241) has also been explored to create novel drugs with potentially fewer side effects. benthamscience.com These studies often involve cellular models to assess the inhibition of pro-inflammatory mediators. mdpi.com

The pyrrolidine-2,5-dione ring, a core structure in many anticonvulsant drugs, highlights the potential of pyrrolidine derivatives in treating neurological disorders like epilepsy. mdpi.com Studies on various derivatives have shown significant anticonvulsant activity in preclinical models. researchgate.net The mechanism of action for some of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Research into new hybrid compounds incorporating the pyrrolidine-2,5-dione core continues to yield derivatives with promising anticonvulsant profiles in screening tests such as the maximal electroshock (MES) and 6 Hz seizure models. mdpi.comsemanticscholar.org

Derivatives containing the pyrrolidine scaffold have been identified as a novel class of orally efficacious antimalarial agents. nih.gov Specifically, 4-aryl-N-benzylpyrrolidine-3-carboxamides have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov The mechanism for some antiparasitic agents involves inhibiting essential parasite enzymes, such as proteases. nih.gov

Similarly, various compounds are being investigated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. mdpi.comresearchgate.netnih.gov Studies on bicyclic amine derivatives and other related structures have shown promising activity against T. brucei rhodesiense. researchgate.net The search for novel, safe, and effective treatments for these neglected tropical diseases remains an active area of research. uwa.edu.aunih.govmdpi.comresearchgate.net

In Vivo Efficacy Studies in Non-Human Animal Models (excluding human clinical trials)

For instance, a lead 4-aryl-N-benzylpyrrolidine-3-carboxamide derivative demonstrated oral efficacy in a mouse model of malaria. nih.gov In the realm of oncology, a benzamide derivative was shown to inhibit tumor growth in a mouse homograft model. nih.gov Other studies on benzamide riboside, a synthetic nucleoside, have also shown it to be a strong inhibitor of cancer cell growth in vivo. nih.gov

In the context of anti-inflammatory and analgesic research, amide derivatives of ibuprofen exhibited significant activity in mouse models of acute and chronic pain and inflammation. benthamscience.com Furthermore, novel pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant activity in mouse models of epilepsy, such as the maximal electroshock threshold (MEST) test and pilocarpine-induced seizures. nih.gov These in vivo studies are critical for validating the therapeutic potential observed in cellular assays and for providing the necessary data to support further development.

Models for the Study of Antimicrobial Infection

The antimicrobial potential of chemical structures related to 4-(Pyrrolidin-2-yl)benzamide (B13286789) has been explored through the synthesis and evaluation of various derivatives. Research into novel N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides has demonstrated notable antibacterial and antifungal activities when compared to standard drugs like Ceftriaxone, Cephalexin, and Fluconazole. researchgate.net

In a different study, a series of 2-alkoxymethyl-4-pyrrolidinylthio-1β-methyl carbapenems were synthesized. One of the derivatives, FR27743, which features a 2-fluoroethoxymethyl substituent, showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov This compound also demonstrated superior in vivo efficacy in several systemic infection models compared to Meropenem. nih.gov

| Compound Class | Tested Against | Key Findings | Reference |

|---|---|---|---|

| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | Selected bacteria and fungi | Showed excellent antibacterial and antifungal activities in comparison to Ceftriaxone, Cephalexin, and Fluconazole. | researchgate.net |

| FR27743 (a 2-alkoxymethyl-4-pyrrolidinylthio-1β-methyl carbapenem) | Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa | Possesses a broad spectrum of antibacterial activity and exhibited superior in vivo activity compared to Meropenem against several systemic infections. | nih.gov |

Models for the Investigation of Cancer Progression

The investigation of pyrrolidine-containing compounds in preclinical cancer models has revealed significant potential for antitumor activity. A class of compounds known as pyrrolo-1,5-benzoxazepines (PBOXs) has been evaluated in a range of in vitro, in vivo, and ex vivo cancer models. nih.govnih.gov These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy, and exhibit anti-vascular and anti-angiogenic effects across a wide spectrum of cancer-derived cell lines. nih.gov Specifically, PBOX-6 significantly inhibited tumor growth in mouse models of breast cancer (4T1) and chronic myeloid leukemia (BAF/3 T315I) without adverse side effects. nih.gov

In the realm of cancer imaging, novel Ga-Labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET tracers have been synthesized and evaluated for their ability to target Fibroblast Activation Protein (FAP), which is overexpressed in many cancers. researchgate.net One such tracer, [⁶⁸Ga]Ga-SB04028, demonstrated clear tumor visualization in mice bearing HEK293T:hFAP tumors, with a significantly higher tumor uptake compared to a reference compound, [⁶⁸Ga]Ga-PNT6555. researchgate.net

| Compound/Class | Model | Key Findings | Reference |

|---|---|---|---|

| PBOX-6 (a pyrrolo-1,5-benzoxazepine) | Mouse models of breast cancer (4T1) and chronic myeloid leukemia (BAF/3 T315I) | Significantly inhibited tumor growth without adverse side effects. | nih.gov |

| [⁶⁸Ga]Ga-SB04028 (a Ga-Labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET tracer) | HEK293T:hFAP tumor-bearing mice | Demonstrated clear tumor visualization with high tumor uptake, indicating potential for cancer imaging. | researchgate.net |

Models for Acute and Chronic Inflammatory and Pain Conditions

The therapeutic potential of pyrrolidine and benzamide derivatives in inflammatory and pain conditions has been investigated in various preclinical models. A study on newly synthesized pyrrolidine derivatives that were evaluated for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes showed that compounds A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively. nih.gov

Another class of related compounds, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, has also been assessed for antinociceptive and anti-inflammatory properties. mdpi.com Compound 14 from this series demonstrated robust anticonvulsant activity and also showed high efficacy against pain in the formalin-induced tonic pain model, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com Furthermore, this compound exhibited distinct anti-inflammatory activity in the carrageenan-induced aseptic inflammation model. mdpi.com The mechanism of action for compound 14 is thought to be complex, potentially involving the inhibition of sodium and calcium currents as well as TRPV1 receptor antagonism. mdpi.com

| Compound/Class | Model | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine derivative A-1 | In vivo anti-inflammatory models | Exhibited the highest anti-inflammatory effects among the tested compounds. | nih.gov |

| Pyrrolidine derivative A-4 | In vivo analgesic models | Exhibited the highest analgesic effects among the tested compounds. | nih.gov |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | Formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain models in mice | Revealed a high efficacy against pain responses. | mdpi.com |

| Carrageenan-induced aseptic inflammation model | Showed distinct anti-inflammatory activity. | mdpi.com |

Models for Neurological Disorders (e.g., seizure models)

The anticonvulsant properties of compounds structurally related to 4-(Pyrrolidin-2-yl)benzamide have been a significant area of preclinical research. One such compound, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), an analogue of ameltolide, has been shown to be active against maximal electroshock-induced seizures (MES) in both mice and rats. nih.gov In rats, 4-AEPB demonstrated a very high protective index, indicating a wide margin between its effective dose and the dose causing neurotoxicity. nih.gov

In a separate line of research, a series of novel alaninamide derivatives were synthesized and evaluated for their anticonvulsant activity. semanticscholar.org Several of these compounds, including 5, 6, 9, 10, 12, 13, 16, 17, and 36–39, exhibited 100% efficacy in the MES screening test. semanticscholar.org Furthermore, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have also been identified as having broad-spectrum anticonvulsant properties. mdpi.com Compound 14 from this series was particularly potent, showing robust activity in the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model in mice. mdpi.com Notably, it was also effective in a model of drug-resistant epilepsy. mdpi.com

| Compound/Class | Model | Key Findings | Reference |

|---|---|---|---|

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Maximal electroshock-induced seizures (MES) in mice and rats | Active against MES-induced seizures with a high protective index in rats. | nih.gov |

| Novel alaninamide derivatives (compounds 5, 6, 9, 10, 12, 13, 16, 17, and 36–39) | MES screening in mice | Exhibited 100% efficacy in protecting against seizures. | semanticscholar.org |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice | Showed robust and broad-spectrum anticonvulsant activity. | mdpi.com |

| 6 Hz (44 mA) model of drug-resistant epilepsy | Was effective in a model of drug-resistant seizures. | mdpi.com |

Future Directions and Emerging Research Perspectives for 4 Pyrrolidin 2 Yl Benzamide Hydrochloride

Strategic Development of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Properties

The future development of 4-(Pyrrolidin-2-yl)benzamide (B13286789) hydrochloride hinges on the strategic design and synthesis of novel analogues with superior pharmacological profiles. The pyrrolidine (B122466) ring and the benzamide (B126) group serve as key pharmacophores that can be systematically modified to enhance potency, improve selectivity for specific biological targets, and optimize drug-like properties.

Key synthetic strategies will likely involve stereoselective methods to produce optically pure compounds, as the chirality of the pyrrolidine ring is often crucial for biological activity. Modifications can be targeted at several positions on the scaffold. Structure-activity relationship (SAR) studies will be essential to guide these modifications. For instance, substitutions on the phenyl ring of the benzamide moiety can influence binding affinity and selectivity, while modifications to the pyrrolidine nitrogen can alter pharmacokinetic properties. The goal is to create a diverse library of compounds for comprehensive screening.

Table 1: Strategies for Analogue Development

| Structural Moiety | Modification Strategy | Potential Outcome |

|---|---|---|

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, alkyl groups); Alteration of stereochemistry. | Enhanced binding affinity; Improved selectivity; Altered metabolic stability. |

| Benzamide Phenyl Ring | Substitution with electron-donating or electron-withdrawing groups (e.g., halogens, methoxy groups). | Increased potency; Modulation of target selectivity. |

| Amide Linker | Bioisosteric replacement (e.g., with sulfonamide, reverse amide). | Improved metabolic stability; Altered hydrogen bonding capacity. |

By systematically exploring the chemical space around the 4-(Pyrrolidin-2-yl)benzamide core, researchers can identify next-generation candidates with significantly improved therapeutic potential.

Identification and Exploration of Novel Therapeutic Indications Beyond Current Research Focus

The structural motifs present in 4-(Pyrrolidin-2-yl)benzamide hydrochloride are found in compounds with a wide array of biological activities, suggesting that its therapeutic applications could extend far beyond any single area of focus. Both pyrrolidine and benzamide derivatives have demonstrated efficacy in numerous therapeutic areas, including oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.

Future research should therefore include broad-based phenotypic screening and target-based assays to uncover novel indications. For example, the pyrrolidine scaffold is a key component of various antiviral and anticancer agents. Similarly, benzamide derivatives have been investigated as neuroprotective agents, carbonic anhydrase inhibitors, and acetylcholinesterase inhibitors. Exploring these avenues could reveal previously unappreciated therapeutic opportunities for analogues of 4-(Pyrrolidin-2-yl)benzamide hydrochloride.

Table 2: Potential Therapeutic Areas for Exploration

| Therapeutic Area | Rationale / Relevant Biological Targets |

|---|---|

| Oncology | Pyrrolidine-containing compounds have shown antitumor activity. Potential targets include protein kinases and enzymes involved in DNA repair. |

| Infectious Diseases | Pyrrolidine and benzamide scaffolds are present in various antibacterial, antifungal, and antiviral agents. |

| Neurological Disorders | Benzamide derivatives have shown activity as neuroprotective agents and inhibitors of enzymes like acetylcholinesterase, relevant for diseases like Alzheimer's. |

| Inflammatory Diseases | Certain pyrrolidine-containing natural products exhibit anti-inflammatory properties. Potential targets include enzymes and receptors involved in inflammatory pathways. |

| Metabolic Diseases | Polyhydroxylated pyrrolidines have been investigated as potential treatments for diabetes due to their enzyme-inhibiting properties. |

A systematic exploration of these and other disease areas could significantly broaden the clinical utility of this compound class.

Application of Advanced Computational Chemistry and Artificial Intelligence-Driven Drug Discovery Paradigms

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and optimization of novel therapeutics based on the 4-(Pyrrolidin-2-yl)benzamide scaffold. These in silico methods can accelerate the drug design process, reduce costs, and improve the success rate of identifying promising drug candidates.

Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict how newly designed analogues will interact with their biological targets. This allows for the prioritization of compounds for synthesis and biological testing. For instance, if the target is a G protein-coupled receptor (GPCR) or a protein kinase—common targets for such scaffolds—structure-based drug design can be employed to optimize ligand binding.

Table 3: Computational and AI Tools in Drug Discovery

| Tool/Paradigm | Application in Developing Analogues |

|---|---|

| Molecular Docking | Predicts the binding mode and affinity of analogues to a specific target protein. |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity to guide the design of more potent compounds. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-target complex, providing insights into binding stability. |

| Machine Learning | Predicts compound activity, selectivity, and pharmacokinetic properties from large datasets. |

| Generative AI | Designs novel molecular structures with optimized properties for a specific therapeutic target. |

By embracing these advanced computational paradigms, the development of next-generation 4-(Pyrrolidin-2-yl)benzamide hydrochloride derivatives can be made more rational, efficient, and targeted.

Integration of High-Throughput Screening and Omics Data for Deeper Mechanistic Understanding

To efficiently evaluate the novel analogues and explore new therapeutic indications, the integration of high-throughput screening (HTS) and multi-omics technologies is crucial. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays, quickly identifying promising hits. This is particularly valuable for exploring the diverse biological activities of the newly synthesized 4-(Pyrrolidin-2-yl)benzamide derivatives.

Following HTS, multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, systems-level understanding of a compound's mechanism of action and potential off-target effects. For example, transcriptomic analysis (RNA-seq) can reveal which genes are up- or down-regulated in response to treatment, while proteomics can identify changes in protein expression and signaling pathways. This deep mechanistic insight is invaluable for validating drug targets and understanding the full biological impact of a compound.

The combination of HTS for initial discovery and omics for deep mechanistic characterization creates a powerful workflow. This data-rich approach not only helps in optimizing lead compounds but also aids in identifying biomarkers for patient stratification and predicting potential toxicities early in the drug discovery process.

Facilitation of Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. Advancing the research on 4-(Pyrrolidin-2-yl)benzamide hydrochloride will require synergistic efforts from experts across multiple fields, including medicinal chemistry, pharmacology, computational biology, and clinical medicine.

Medicinal chemists are essential for the design and synthesis of novel analogues, while pharmacologists and cell biologists are needed to perform the biological evaluation and elucidate mechanisms of action. Computational scientists can apply AI and molecular modeling techniques to guide the design process and analyze complex biological data.

Establishing collaborative networks between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can provide access to a wider range of expertise, technologies, and resources. Such partnerships can accelerate the translation of basic research findings into tangible therapeutic candidates. Open-source data sharing and participation in public-private partnerships can also foster a more dynamic and innovative research environment, ultimately speeding up the development of new medicines based on the 4-(Pyrrolidin-2-yl)benzamide scaffold.

Q & A

Q. What are the recommended methods for synthesizing 4-(Pyrrolidin-2-yl)benzamide hydrochloride, and how can purity be optimized?

Synthesis typically involves coupling pyrrolidine derivatives with benzamide precursors under controlled conditions. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is widely used. Purity optimization requires post-synthetic purification steps such as recrystallization (using polar aprotic solvents) or column chromatography (silica gel with gradient elution). Monitoring via HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine ring conformation and benzamide substitution patterns.

- Mass spectrometry (HRMS) for molecular ion verification.

- FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and NH bending modes.

- Elemental analysis to validate stoichiometry.

Cross-referencing data with computational simulations (e.g., Gaussian) resolves structural ambiguities .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride salt aerosols.

- First aid: For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for scale-up synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like pyrrolidine ring closure. Reaction path searches using software like GRRM (Global Reaction Route Mapping) identify low-energy pathways. Coupling this with high-throughput screening (e.g., DoE methodologies) reduces trial-and-error experimentation. For example, solvent polarity effects on reaction kinetics can be modeled to select optimal media (e.g., DMF vs. THF) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Case study: Replacing the pyrrolidine ring with piperidine () alters steric and electronic profiles, affecting receptor binding. SAR studies show that electron-withdrawing groups (e.g., Cl) on the benzamide moiety enhance kinase inhibition (IC₅₀ values ↓ by 40–60%).

- Method: Docking simulations (AutoDock Vina) combined with in vitro assays (e.g., enzyme inhibition) validate hypotheses. Contradictions between computational predictions and experimental IC₅₀ values may arise due to solvation effects, requiring MD simulations for resolution .

Q. How can contradictory data in solubility or stability studies be resolved?

- Example: Discrepancies in aqueous solubility may stem from polymorphic forms. Use XRPD to identify crystalline vs. amorphous states.

- Approach: Redesign experiments under controlled humidity (e.g., dynamic vapor sorption analysis) to assess hygroscopicity. Stability studies (accelerated aging at 40°C/75% RH) combined with LC-MS degradation profiling clarify decomposition pathways .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Standardization: Pre-treat compounds with lyophilization to ensure consistent hydration states.

- QC metrics: Enforce strict thresholds for residual solvents (GC-MS) and counterion stoichiometry (ion chromatography).

- Data normalization: Use internal controls (e.g., reference inhibitors) in each assay plate to adjust for inter-run variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.